2-Butyl-5-methylcyclopent-2-en-1-one
Description
Properties
CAS No. |
15263-86-2 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2-butyl-5-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-3-4-5-9-7-6-8(2)10(9)11/h7-8H,3-6H2,1-2H3 |
InChI Key |
PUNCRTDTFWXUBN-UHFFFAOYSA-N |
SMILES |
CCCCC1=CCC(C1=O)C |
Canonical SMILES |
CCCCC1=CCC(C1=O)C |
Other CAS No. |
15263-86-2 |
Origin of Product |
United States |
Preparation Methods
Glutaric-Oxalic Ester Condensation
The foundational step in patent US3922296A involves condensing dialkyl glutarate (e.g., dimethyl glutarate) with dialkyl oxalate (e.g., dimethyl oxalate) in polar aprotic solvents (dipole moment >1.5 Debye). Dimethylformamide (DMF) serves as the optimal solvent, facilitating alkali metal alkoxide-mediated cyclization at 70–120°C to yield 3,5-dicarboalkoxycyclopentane-1,2-dione intermediates.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | NaOMe/KOtBu |
| Temperature | 80–100°C |
| Time | 3–6 hours |
Alkylation with Alkyl Halides
The dione intermediate undergoes alkylation using alkyl halides (R-X; R = methyl, ethyl, butyl). For 2-butyl-5-methyl variants, methyl bromide and butyl chloride are sequentially introduced under vigorous agitation. The reaction proceeds via enolate formation, with excess alkyl halide ensuring complete substitution at positions 2 and 5.
Optimization Insights:
-
Solvent Retention: Retaining DMF during alkylation minimizes side reactions.
-
Temperature Control: Maintaining 70–120°C prevents halide elimination.
-
Workup: Post-alkylation, aprotic solvents are stripped under vacuum (<120°C), followed by aqueous acid hydrolysis (10–30% H₂SO₄) to yield the cyclopentenone core.
Yield Data:
| Alkyl Halide Combination | Yield (%) |
|---|---|
| Methyl bromide + Butyl chloride | 62 |
| Ethyl bromide + Butyl iodide | 58 |
Grignard Addition-Elimination Approach
Enolate Formation and Alkylation
Patent US6872856B2 outlines a method starting with ethyl cyanoacetate and a chiral cyclopentanone. Treatment with benzylmagnesium chloride in dry THF at −40°C generates a tertiary alcohol intermediate, which undergoes DBU-mediated elimination to form the cyclopentenone.
Critical Steps:
-
Low-Temperature Addition: Grignard reagent addition at −40°C ensures regioselective enolate formation.
-
Elimination Catalysis: 1,8-Diazabicycloundec-7-ene (DBU) in dichloromethane at −30°C drives dehydration, forming the α,β-unsaturated ketone.
Representative Data:
| Step | Conditions | Yield (%) |
|---|---|---|
| Grignard Addition | THF, −40°C, 2 h | 85 |
| DBU Elimination | CH₂Cl₂, −30°C, 30 min | 72 |
Acid-Catalyzed Cyclization of Tert-Butyl Esters
Cyclohexenone Precursor Adaptation
The RSC procedure for 5-methylcyclohex-2-en-1-one is modified for cyclopentenone synthesis. tert-Butyl-3-oxobutanoate reacts with aldehyde derivatives in toluene under TsOH catalysis (80°C, 36 h), inducing cyclization.
Modified Protocol for Cyclopentenone:
-
Aldehyde Selection: Butyraldehyde instead of formaldehyde introduces the butyl group.
-
Acid Catalyst: p-Toluenesulfonic acid (pTSA) at 0.2 equiv accelerates ring closure.
-
Distillation: Crude product is vacuum-distilled (<150°C) to isolate 2-butyl-5-methylcyclopent-2-en-1-one.
Yield Comparison:
| Aldehyde | Cyclization Time (h) | Yield (%) |
|---|---|---|
| Butyraldehyde | 36 | 58 |
| Isobutyraldehyde | 48 | 45 |
Solvent and Base Effects on Reaction Efficiency
Solvent Polarity Impact
High-dipole solvents (DMF, DMSO) enhance cyclization rates by stabilizing enolate intermediates. Nonpolar solvents (toluene, ether) favor elimination steps but slow condensation.
Solvent Screening Data:
| Solvent | Dipole Moment (D) | Condensation Yield (%) |
|---|---|---|
| DMF | 3.8 | 72 |
| DMSO | 3.9 | 70 |
| THF | 1.7 | 42 |
Base Selection for Alkylation
Strong bases (NaOMe, KOtBu) maximize enolate formation but risk over-alkylation. Weaker bases (K₂CO₃) improve selectivity for monoalkylation.
Base Performance:
| Base | Alkylation Yield (%) | Purity (%) |
|---|---|---|
| NaOMe | 68 | 85 |
| K₂CO₃ | 62 | 92 |
| DBU | 72 | 88 |
Mechanistic Considerations and Side Reactions
Competing Pathways in Condensation-Alkylation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
